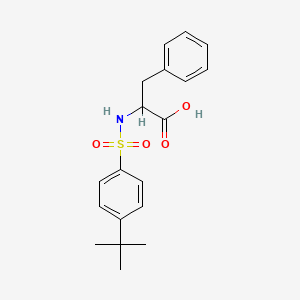

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and phenylalanine. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine typically involves the following steps:

Formation of the tert-butylphenyl sulfone: This is achieved by reacting tert-butylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Coupling with phenylalanine: The tert-butylphenyl sulfone is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and continuous flow reactors .

化学反応の分析

Types of Reactions

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to thiols or sulfides.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated or nitrated derivatives of the compound

科学的研究の応用

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of peptides and other bioactive compounds

生物活性

((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine, a phenylalanine derivative, has garnered interest due to its potential biological activities and applications in various fields such as pharmaceuticals, protein engineering, and neurobiology. This article reviews the compound's biological activity, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C₁₉H₂₃NO₄S

- Molecular Weight : 361.46 g/mol

- CAS Number : 159856-01-6

The compound acts primarily as an ergogenic supplement, influencing the secretion of anabolic hormones and enhancing mental performance during stress-related tasks. It is also noted for its ability to prevent exercise-induced muscle damage, making it beneficial for athletes and individuals engaged in physical training .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, play a significant role in:

- Hormonal Regulation : Enhancing the secretion of anabolic hormones.

- Exercise Performance : Supporting fuel supply during exercise.

- Cognitive Function : Improving mental performance under stress .

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of peptide-based drugs. Its unique properties enhance drug efficacy and stability, particularly in the context of drug delivery systems .

Protein Engineering

In protein engineering, this compound is utilized to modify proteins to improve their solubility and thermal stability. This modification is vital for developing more effective biopharmaceuticals .

Neurotransmitter Research

Studies have shown that this compound can influence neurotransmitter activity, contributing to our understanding of neurological functions and potential therapeutic applications. Its incorporation into proteins allows researchers to study binding interactions through techniques like NMR spectroscopy .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) evaluated the effects of amino acid derivatives on physical and mental activities. The findings revealed that compounds like this compound significantly improved performance metrics among participants engaged in strenuous activities .

Protein Incorporation Study

Research involving genetically encoded amino acids demonstrated the successful incorporation of this compound into various proteins. This incorporation was achieved using an amber stop codon and suppressor tRNA, facilitating site-selective studies of protein interactions via NMR spectroscopy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO₄S |

| Molecular Weight | 361.46 g/mol |

| CAS Number | 159856-01-6 |

| Ergogenic Effects | Improved hormonal secretion |

| Applications | Pharmaceutical development |

| Protein Engineering | Enhanced solubility & stability |

特性

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHUCLCRIWTQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。